Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
Description
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate (CAS: 956034-03-0) is a furan-based carboxylate ester featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position of the furan ring. Its molecular formula is C₁₁H₁₅NO₅, with a molecular weight of 241.24 g/mol . This compound is primarily utilized in organic synthesis and medicinal chemistry as a protected intermediate, enabling selective functionalization of the amine group during multi-step reactions. It is stored at 2–8°C under dry, sealed conditions to prevent hydrolysis of the Boc group or ester functionality .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPCMNPGVKHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680939 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-03-0 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
This compound is a building block in organic synthesis, and its specific targets may vary depending on the final synthesized product.
Mode of Action
As a building block in organic synthesis, it can participate in various reactions to form complex molecules. The interaction with its targets would depend on the specific structure and functional groups of the final product.
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c.
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate is a compound with significant potential in biological applications, primarily due to its structural characteristics and functional groups. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 241.24 g/mol
- CAS Number : 956034-03-0
The compound features a furan ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylate moiety, which are crucial for its reactivity and biological interactions. The Boc group serves as a protective group for amines, enhancing the compound's stability during synthesis and biological assays.
This compound interacts with biological molecules through its rigid structure, allowing it to fit into specific molecular targets such as enzymes or receptors. This interaction can modulate enzyme activity or alter cellular signaling pathways, leading to various biological effects .
Inhibition Studies
Recent studies have highlighted the inhibitory potential of derivatives of this compound on various enzymes. For instance, several carboxamide derivatives have shown GSK-3β inhibitory activity with IC values ranging from 10 to 1314 nM, indicating that structural modifications can significantly impact potency .
Cytotoxicity Assays
Cytotoxicity evaluations in cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed that certain derivatives of this compound did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : Starting materials undergo cyclization reactions to form the furan structure.
- Boc Protection : The amine functionality is protected using tert-butoxycarbonyl chloride in the presence of a base.
- Carboxylation : The final step involves introducing the carboxylate group, often achieved through esterification reactions.
These synthetic routes highlight the versatility of the compound in organic chemistry applications .
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound:
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating more complex molecules. For instance, it can be utilized in the synthesis of bioactive compounds through reactions such as oxidation and reduction.
2. Biochemical Probes
- The compound has been investigated for its potential as a biochemical probe due to its unique structural features. Its ability to interact with biological macromolecules through hydrogen bonding and π–π interactions makes it a candidate for studying protein-ligand interactions.
3. Pharmaceutical Development
- There is ongoing research into the therapeutic properties of this compound. Its structural components suggest potential anticancer activity by inducing apoptosis in cancer cells through mechanisms that disrupt mitotic processes. Studies on related compounds have shown that they can inhibit key mitotic kinesins, leading to cell death.
4. Specialty Chemicals Production
- In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its reactivity and ability to serve as an intermediate in various chemical processes.
Anticancer Activity
Research has highlighted the anticancer potential of compounds similar to this compound. A study demonstrated that related compounds could induce apoptosis by disrupting mitotic processes in cancer cells. Specifically, inhibition of mitotic kinesins like HSET (KIFC1) was observed, leading to multipolar spindle formation and subsequent cell death.
Synthesis and Modification
A detailed study on synthetic routes has shown that this compound can be synthesized using various methods involving furan derivatives. These methods highlight the compound's versatility for further modification and application in synthetic organic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-((tert-Butoxycarbonyl)amino(²H₂)methyl)furan-2-carboxylate (Deuterated Analog)
This deuterated analog (C₁₂H₁₅D₂NO₅) replaces two hydrogen atoms with deuterium at the aminomethyl group, resulting in a molecular weight of 257.25 g/mol . Key differences include:
- Synthesis: Prepared via sodium borodeuteride reduction of methyl 4-cyanofuran-2-carboxylate, followed by Boc protection, yielding 40% isolated product .
- NMR Data : Distinct ¹H NMR signals at δ 7.45 (s, 1H) and δ 7.10 (s, 1H) for the furan ring, with reduced coupling in the deuterated methylene group .
- Applications : Used in isotopic labeling studies to track metabolic pathways or reaction mechanisms.
Methyl 3-Amino-4-methylthiophene-2-carboxylate (Thiophene-Based Analog)
Replacing the furan ring with a thiophene ring introduces sulfur, altering electronic properties and reactivity :
- Structure: Features a thiophene ring with amino (3-position) and methyl (4-position) substituents (C₈H₉NO₂S, MW: 183.23 g/mol).
- Applications : Explored in materials science and drug discovery due to thiophene’s enhanced aromatic stability and optoelectronic properties.
Methyl 5-(3-((tert-Butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate (Alkyne-Substituted Positional Isomer)
This positional isomer (C₁₄H₁₇NO₅, MW: 279.29 g/mol) substitutes the Boc-amine group at the 5-position and incorporates a propynyl linker :
- Key Features : The alkyne group enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition).
- Stability : Requires storage at 2–8°C but lacks reported boiling point data .
3-(tert-Butoxycarbonyl)amino-2-furoic Acid (Carboxylic Acid Derivative)
Replacing the methyl ester with a carboxylic acid (C₁₀H₁₃NO₅, MW: 227.21 g/mol) alters solubility and reactivity :
- Applications : The free carboxylic acid facilitates conjugation to polymers or biomolecules, useful in peptide synthesis or hydrogel formation.
Methyl 4-(4-((tert-Butoxycarbonyl)amino)phenyl)furan-2-carboxylate (Phenyl-Substituted Derivative)
This derivative (C₁₈H₁₉N₅O₃·HCl, MW: 389.83 g/mol for the hydrochloride salt) introduces a phenyl group at the 4-position of the furan ring :
- Synthesis : Prepared via conventional coupling methods, highlighting versatility in introducing aromatic extensions.
- Applications: Potential use in supramolecular chemistry or as a monomer for conductive polymers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
